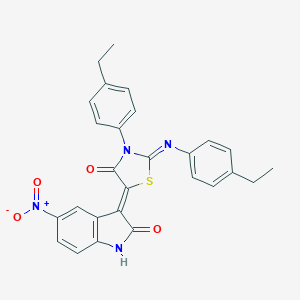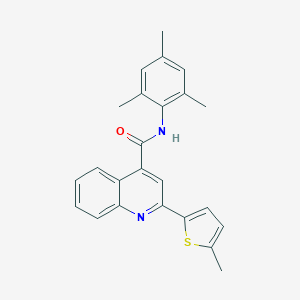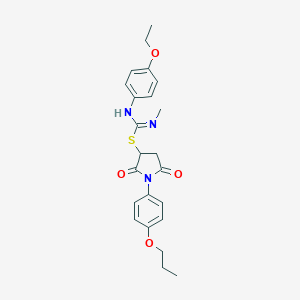
2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl N'-(4-ethoxyphenyl)-N-methylimidothiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N’-(4-ethoxyphenyl)-N-methylcarbamimidothioate is an organic compound with a complex structure, featuring multiple functional groups. These include two dioxo groups, a propoxyphenyl group, a pyrrolidinyl group, and a carbamimidothioate group.
準備方法
Formation of the Pyrrolidinyl Core: This could be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Propoxyphenyl and Ethoxyphenyl Groups: These groups could be introduced via substitution reactions using corresponding halides or other suitable reagents.
Formation of the Carbamimidothioate Group: This step might involve the reaction of an amine with isothiocyanate derivatives under controlled conditions.
化学反応の分析
2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N’-(4-ethoxyphenyl)-N-methylcarbamimidothioate contains several functional groups that can undergo various chemical reactions:
Oxidation and Reduction: The dioxo groups can participate in redox reactions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Condensation: The hydrazine group can participate in condensation reactions with carbonyl compounds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and condensation reactions. Major products formed from these reactions would depend on the specific conditions and reagents used.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its multiple functional groups.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in materials science for developing new materials with unique properties.
作用機序
The exact mechanism of action for 2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N’-(4-ethoxyphenyl)-N-methylcarbamimidothioate is not well-documented. its multiple functional groups suggest it could interact with various molecular targets, potentially inhibiting or activating specific pathways. The dioxo groups might participate in redox reactions, while the aromatic rings could interact with hydrophobic pockets in proteins.
類似化合物との比較
Similar compounds to 2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N’-(4-ethoxyphenyl)-N-methylcarbamimidothioate include other pyrrolidinyl derivatives and carbamimidothioate compounds. These compounds share structural similarities but differ in the specific substituents attached to the core structure. The uniqueness of 2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N’-(4-ethoxyphenyl)-N-methylcarbamimidothioate lies in its combination of functional groups, which may confer distinct chemical and biological properties.
特性
分子式 |
C23H27N3O4S |
|---|---|
分子量 |
441.5 g/mol |
IUPAC名 |
[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N-(4-ethoxyphenyl)-N//'-methylcarbamimidothioate |
InChI |
InChI=1S/C23H27N3O4S/c1-4-14-30-19-12-8-17(9-13-19)26-21(27)15-20(22(26)28)31-23(24-3)25-16-6-10-18(11-7-16)29-5-2/h6-13,20H,4-5,14-15H2,1-3H3,(H,24,25) |
InChIキー |
KOPXEYSUKDGYLY-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NC)NC3=CC=C(C=C3)OCC |
正規SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NC)NC3=CC=C(C=C3)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


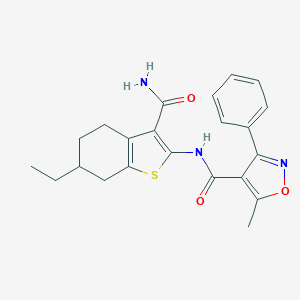
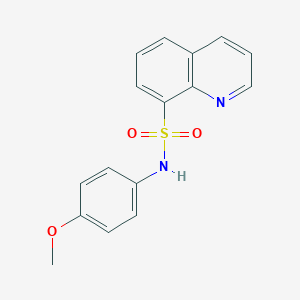
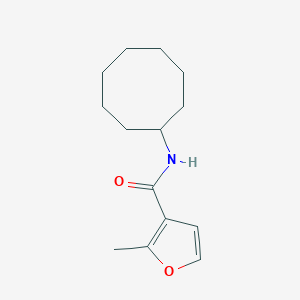
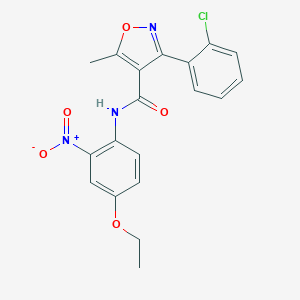

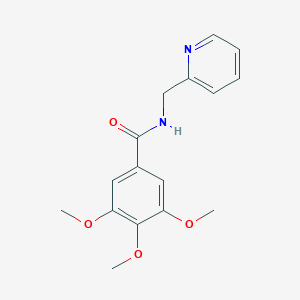
![Ethyl 5-acetyl-4-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B334690.png)

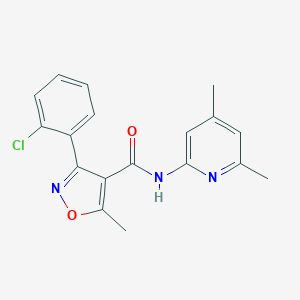
![3-(2-Ethylphenyl)-2-[(2-ethylphenyl)imino]-5-(4-methylbenzylidene)-1,3-thiazolidin-4-one](/img/structure/B334696.png)

![5-bromo-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B334698.png)
